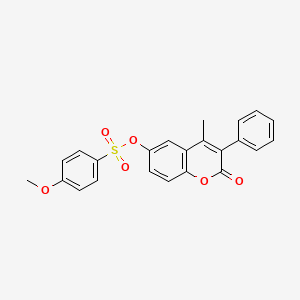

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is characterized by the presence of a chromen-2-one core structure, which is known for its diverse biological activities.

作用機序

Target of Action

Coumarin derivatives, a class to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors involved in critical cellular processes .

Mode of Action

Coumarin derivatives have been reported to interact with their targets in a variety of ways, often leading to changes in cellular processes or signaling pathways .

Biochemical Pathways

Coumarin derivatives have been known to influence several biochemical pathways, often resulting in downstream effects such as modulation of enzyme activity, alteration of signal transduction, or changes in gene expression .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic efficacy .

Result of Action

Coumarin derivatives have been reported to exert a variety of effects at the molecular and cellular levels, often contributing to their therapeutic potential .

Action Environment

Environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action and stability of a compound .

準備方法

The synthesis of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate involves several steps. One common method includes the reaction of 4-methyl-2-oxo-3-phenyl-2H-chromen-6-ol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods often employ green chemistry principles, such as using recyclable catalysts and conducting reactions in aqueous media to reduce reaction time and byproducts .

化学反応の分析

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

科学的研究の応用

Acetylcholinesterase Inhibition

One of the prominent applications of this compound is its potential as an acetylcholinesterase inhibitor . A study evaluated various substituted coumarins, including derivatives similar to 4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate, for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated that certain derivatives exhibited significant AChE inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Neuroprotective Effects

In addition to its role as an AChE inhibitor, some studies have suggested that coumarin derivatives may possess neuroprotective properties. For instance, compounds related to this compound have shown promise in mitigating memory deficits in animal models induced by scopolamine, highlighting their potential as anti-amnestic agents .

Synthesis of Coumarin Derivatives

The synthesis of this compound can be achieved through various methods, including O-sulfonylation reactions. This process involves the reaction of a coumarin derivative with benzenesulfonyl chloride in the presence of a base like triethylamine. The resulting sulfonate esters are valuable intermediates in organic synthesis, allowing for further functionalization and modification .

Data Tables

Case Studies

- Study on Acetylcholinesterase Inhibitors :

- Neuroprotective Study :

類似化合物との比較

4-methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate can be compared with other coumarin derivatives, such as:

Warfarin: A well-known anticoagulant that inhibits vitamin K epoxide reductase.

Dicoumarol: Another anticoagulant that acts similarly to warfarin.

Esculetin: A natural coumarin with antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .

生物活性

4-Methyl-2-oxo-3-phenyl-2H-chromen-6-yl 4-methoxybenzenesulfonate is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Coumarin moiety with a phenyl group at position 3 and a methoxybenzenesulfonate group at position 6.

Antioxidant Activity

Coumarins are well-documented for their antioxidant properties. Studies have shown that derivatives of coumarins exhibit significant free radical scavenging activities. The presence of electron-donating groups, such as methoxy substituents, enhances these properties by stabilizing free radicals through resonance effects.

Anticancer Properties

Research has indicated that some coumarin derivatives possess anticancer activity. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and gastric cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-Methyl-2-oxo-3-phenylcoumarin | MCF-7 | 10.4 | Apoptosis induction |

| 4-Methyl-2-oxo-3-phenylcoumarin | Gastric Cancer | 15.0 | Cell cycle arrest |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in various diseases:

- Cholinesterases : Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are significant in treating Alzheimer's disease. Compounds with similar structures have shown promising IC50 values against these enzymes.

- Cyclooxygenase (COX) : Some coumarins exhibit COX-inhibitory activity, which is beneficial in reducing inflammation and pain.

- Lipoxygenases (LOX) : Inhibition of LOX enzymes can lead to reduced leukotriene synthesis, which is implicated in asthma and other inflammatory conditions.

| Enzyme Target | IC50 (µM) | Effect |

|---|---|---|

| AChE | 7.7 | Inhibition |

| BChE | 9.9 | Inhibition |

| COX-2 | 12.5 | Inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The methoxy group enhances electron donation, stabilizing free radicals.

- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins lead to programmed cell death in cancer cells.

- Enzyme Interaction : The compound's structure allows for effective binding to active sites on enzymes like AChE and COX, inhibiting their function.

Case Studies

In a study evaluating the anticancer potential of various coumarin derivatives, it was found that those with methoxy substituents exhibited enhanced cytotoxicity against MCF-7 cells compared to their unsubstituted counterparts. Another study highlighted the dual inhibitory effects on cholinesterases, suggesting potential applications in neurodegenerative disease treatment.

特性

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-6-yl) 4-methoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O6S/c1-15-20-14-18(29-30(25,26)19-11-8-17(27-2)9-12-19)10-13-21(20)28-23(24)22(15)16-6-4-3-5-7-16/h3-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZOPJYUBBCIKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。